Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
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Overview
Description
Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound. It is composed of palladium coordinated with methanesulfonate, a phosphine ligand, and an amino-biphenyl ligand. This compound is known for its high catalytic activity and is widely used in various organic synthesis reactions due to its excellent stereoselectivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium precursors with the corresponding ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the compound. The reaction mixture is often heated to facilitate the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using hydrogen or other reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands, altering its catalytic properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) species, while reduction reactions may produce palladium(0) species .
Scientific Research Applications
Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the ligands, facilitating various catalytic processes. The phosphine and amino-biphenyl ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonato(2-di-t-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-tri-i-propylbiphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) .
- Methanesulfonato(2-di-t-butylphosphino-1,1’-binaphthyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) .
Uniqueness
Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly effective in catalytic applications, offering higher yields and selectivity in various organic synthesis reactions .
Properties
Molecular Formula |
C44H64NO4PPdS+2 |
---|---|
Molecular Weight |
840.4 g/mol |
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p+1 |
InChI Key |
OMFFARWRDLKZQY-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)[PH+](C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
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